5,6-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one
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Overview
Description
5,6-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one: is a fluorinated indole derivative. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in medicinal chemistry . The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5,6-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form a hydroxyl group.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol .
Scientific Research Applications
Chemistry: 5,6-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one is used as a building block in the synthesis of various organic compounds.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its fluorinated structure enhances its interaction with biological targets, making it a candidate for drug discovery and development .
Medicine: The compound’s potential therapeutic properties are being explored in the treatment of various diseases, including cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a promising lead compound in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including organic photovoltaic devices and electronic components .
Mechanism of Action
The mechanism of action of 5,6-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to these targets, leading to various biological effects. The compound can modulate enzymatic activity, inhibit protein-protein interactions, and affect cellular signaling pathways .
Comparison with Similar Compounds
- 5,6-Difluoro-3-oxo-2,3-dihydro-1H-indol-2-one
- 5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene
Comparison: Compared to similar compounds, 5,6-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one has unique properties due to the presence of the hydroxyl group. This functional group enhances its reactivity and potential for further chemical modifications. Additionally, the fluorine atoms contribute to its stability and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H5F2NO2 |
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Molecular Weight |
185.13 g/mol |
IUPAC Name |
5,6-difluoro-3-hydroxy-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C8H5F2NO2/c9-4-1-3-6(2-5(4)10)11-8(13)7(3)12/h1-2,7,12H,(H,11,13) |
InChI Key |
ALPFMOVKCKJATL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(C(=O)NC2=CC(=C1F)F)O |
Origin of Product |
United States |
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